(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Description
(2E)-1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 2-chlorophenyl group at the ketone position and a dimethylamino (–N(CH₃)₂) substituent at the β-carbon. This compound belongs to the enaminone family, which exhibits diverse biological and material science applications due to its electron-rich and planar structure.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVYAAKABCDLP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Chalcone derivatives share the (2E)-propenone backbone but differ in aryl substituents. Key analogs and their structural distinctions include:
Key Observations :
- Steric Effects : The ortho-chloro group in the target compound reduces planarity compared to para-substituted analogs, affecting π-conjugation and crystal packing .
- Electronic Effects: The –N(CH₃)₂ group stabilizes charge-transfer states, as seen in nonlinear optical (NLO) materials like AN-1 and AN-2 .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Antimicrobial Activity:
- Analogs with hydroxyl or quinoline groups (e.g., and ) show potent activity against E. coli and S. aureus. The target compound’s chloro group may enhance lipophilicity, improving membrane penetration .
Anticancer Potential:
- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () is an intermediate in osimertinib synthesis. The target compound’s 2-chlorophenyl group may modulate kinase inhibition selectivity .
Biological Activity
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a propenone derivative, is an organic compound with significant potential in various biological applications. Its structure features a chlorophenyl group and a dimethylamino moiety, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₂ClNO
- CAS Number : 75175-78-9
- IUPAC Name : (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : The dimethylamino group enhances its ability to bind to neurotransmitter receptors, potentially influencing neural activity.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antibacterial activity of several propenone derivatives, including this compound. The results indicated that this compound exhibited potent activity against various bacterial strains, establishing it as a potential candidate for developing new antibacterial agents . -
Anticancer Research :
In a recent investigation focused on the anticancer properties of propenone derivatives, this compound was shown to significantly inhibit the growth of human cancer cell lines. The study reported IC50 values indicating effective cytotoxicity at low concentrations .
Comparative Analysis
To further understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (2E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | Structure | Moderate | Low |
| (2E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | Structure | High | Moderate |
| This compound | Structure | High | Significant |
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , where 2-chlorobenzaldehyde reacts with a dimethylamino-substituted acetophenone derivative under alkaline conditions (e.g., NaOH/ethanol). The reaction is monitored by TLC, and the product is purified via recrystallization using ethanol or methanol. Confirmation of the E-configuration is achieved through X-ray crystallography and NMR coupling constants (e.g., J = 12–16 Hz for trans-olefinic protons) .
Q. How is the compound characterized spectroscopically?
A multi-technique approach is employed:
- IR spectroscopy identifies carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and enamine (C=N) vibrations.
- 1H/13C NMR resolves the E-configuration (olefinic protons as doublets with large coupling constants) and substituent environments (e.g., aromatic protons, dimethylamino singlet at δ ~2.8 ppm).
- HR-MS confirms molecular ion peaks and fragmentation patterns.
- Single-crystal XRD provides definitive structural validation (e.g., bond angles, torsion angles) .
Q. What experimental and computational methods confirm the E-configuration of the enone system?
- XRD analysis directly visualizes the spatial arrangement of substituents.
- DFT calculations (B3LYP/6-311++G(d,p)) predict optimized geometries and compare bond lengths/angles with experimental data. Deviations ≤0.02 Å in bond lengths and ≤2° in angles validate the E-isomer .
Advanced Research Questions
Q. How do DFT-derived parameters (e.g., HOMO-LUMO, global reactivity descriptors) inform the compound’s electronic properties?
DFT calculations at the B3LYP/6-311++G(d,p) level yield:
Q. How is the antimicrobial activity of this compound evaluated methodologically?
- Strains tested : Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens.
- Protocol : Agar well diffusion (100 µg/mL) or microdilution (MIC determination).
- Controls : Ciprofloxacin (antibacterial) and fluconazole (antifungal).
- Results : Moderate inhibition zones (10–14 mm) against S. aureus; MIC values ≥50 µg/mL indicate limited potency compared to standards .
Q. How to resolve contradictions between experimental and computational UV-Vis absorption data?
Discrepancies in λmax (e.g., experimental 320 nm vs. TD-DFT-predicted 305 nm) arise from solvent effects (polarity, hydrogen bonding). Methodological adjustments:
Q. What strategies optimize non-linear optical (NLO) properties for photonic applications?
Q. How do crystal packing interactions influence physicochemical stability?
Hirshfeld surface analysis identifies dominant interactions:
- C–H···O (20–25%): Stabilizes enone and aryl groups.
- π-π stacking (10–15%): Between chlorophenyl rings (distance ~3.5 Å).
- Van der Waals : Contributes to lattice energy.
These interactions guide polymorph screening and co-crystal design .
Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?
Q. How to assess environmental toxicity using computational models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
